molecular formula C8H5BrN2O B063678 7-Bromoquinazolin-4(3H)-one CAS No. 194851-16-6

7-Bromoquinazolin-4(3H)-one

Cat. No.: B063678
CAS No.: 194851-16-6
M. Wt: 225.04 g/mol
InChI Key: FUGKKMYSCAYXJJ-UHFFFAOYSA-N
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Description

7-Bromoquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinazolin-4(3H)-one typically involves the cyclization of 2-aminobenzamides with appropriate brominated precursors. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinazolinone ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Various substituted quinazolinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of quinazolinone.

    Reduction Products: Reduced forms of quinazolinone with altered functional groups.

Scientific Research Applications

7-Bromoquinazolin-4(3H)-one has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the bromine substitution.

    6-Chloroquinazolin-4(3H)-one: A similar compound with a chlorine atom at the 6th position.

    7-Methoxyquinazolin-4(3H)-one: A derivative with a methoxy group at the 7th position.

Uniqueness of 7-Bromoquinazolin-4(3H)-one: The presence of the bromine atom at the 7th position imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological targets. This makes this compound distinct from other quinazolinone derivatives and a valuable compound for various research applications .

Biological Activity

7-Bromoquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention for its roles in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of various diseases, including cancer and infections.

  • Molecular Formula : C8_8H5_5BrN2_2O
  • Molecular Weight : 225.042 g/mol
  • Density : 1.8 g/cm³
  • Boiling Point : 428.8 °C
  • Melting Point : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, leading to significant effects on cellular processes. The compound is known to:

  • Inhibit Enzymes : It can inhibit specific enzymes involved in critical metabolic pathways.
  • Disrupt Cell Division : Similar to other quinazolinones, it may interfere with mitotic processes, which is particularly relevant in cancer treatment.
  • Modulate Receptor Activity : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines:

Cell LineIC50_{50} (µM)Effect Observed
HepG2 (Liver Cancer)10Induction of apoptosis
MDA-MB-468 (Breast)15Cell cycle arrest
HCT-116 (Colorectal)20Inhibition of cell proliferation

The above data suggests that the compound induces cell death mechanisms such as apoptosis and necrosis, particularly in HepG2 cells, characterized by morphological changes like cell shrinkage and rounding .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential use in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis128

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Case Studies

  • Anticancer Research : A study conducted on the synthesis of various quinazolinone derivatives, including this compound, revealed that these compounds could effectively inhibit cancer cell growth in vitro. The results demonstrated that modifications at the bromine position significantly affected their cytotoxicity profiles against different cancer types .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibitory effects of this compound showed that it could inhibit specific kinases involved in cancer progression. This inhibition was quantified using enzyme assays, confirming its role as a potential therapeutic agent in targeted cancer therapies .

Future Directions

The ongoing research into this compound focuses on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.
  • Investigating Combination Therapies : Exploring its use in combination with other chemotherapeutic agents to improve treatment efficacy against resistant cancer strains.
  • Mechanistic Studies : Conducting further studies to elucidate the precise molecular mechanisms through which this compound exerts its biological effects.

Properties

IUPAC Name

7-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGKKMYSCAYXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585843
Record name 7-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194851-16-6
Record name 7-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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